7-(tert-butyl)-3-(2,4-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Description
7-(tert-butyl)-3-(2,4-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H18Cl2N4O3 and its molecular weight is 421.28. The purity is usually 95%.
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Scientific Research Applications
Applications in Receptor Ligand Development
- Research has shown that derivatives of purine-2,6-dione, by introducing hydrophobic substituents, can result in compounds with potent ligand activities for serotonin receptors, displaying anxiolytic and antidepressant properties. This suggests that structural analogs, like the compound , could be explored for psychotropic activities through modifications at specific positions on the purine core to enhance receptor affinity and selectivity (Chłoń-Rzepa et al., 2013).
Electrochemical Properties and Synthesis
- Studies on sterically hindered o-benzoquinones, which share structural motifs with the target compound, have contributed to understanding their electrochemical properties. These insights are valuable for designing new materials with specific electronic characteristics, indicating potential applications in materials science and electrochemistry (Arsenyev et al., 2020).
Antiviral and Immunomodulatory Effects
- Guanosine analogues in the thiazolo[4,5-d]pyrimidine ring system have been synthesized to evaluate their antiviral activities. Such studies hint at the possibility of the compound or its derivatives being used to develop new antiviral agents, provided that modifications enhance their activity against specific viral targets (Kini et al., 1991).
Potential in Cancer Research
- Novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives have been evaluated for anti-proliferative activity against cancer cell lines, showcasing the therapeutic potential of purine derivatives in oncology. This opens avenues for researching similar compounds to identify new anticancer agents (Ramya Sucharitha et al., 2021).
Synthesis and Characterization of Novel Compounds
- The synthesis and characterization of new compounds, like sterically hindered benzoxazole derivatives, offer insights into chemical synthesis pathways that could be applicable to the compound , enabling the exploration of its potential applications based on its structural and functional properties (Salehzadeh & Nematollahi, 2014).
Properties
IUPAC Name |
7-tert-butyl-2-[(2,4-dichlorophenyl)methyl]-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N4O3/c1-19(2,3)13-9-24-14-15(22-17(24)28-13)23(4)18(27)25(16(14)26)8-10-5-6-11(20)7-12(10)21/h5-7,9H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDJWXYIKVPHOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC4=C(C=C(C=C4)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.